1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-27-19(24)15-16(12-6-4-3-5-7-12)20(18(23)17(15)22)13-8-10-14(11-9-13)21(25)26/h3-11,15-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHNDIYUPDFVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704575 | |
| Record name | Ethyl 1-(4-nitrophenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131189-28-1 | |
| Record name | Ethyl 1-(4-nitrophenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch-Inspired Pyrrolidine Synthesis
The Hantzsch dihydropyridine synthesis, traditionally used for cardiovascular agents like nifedipine, has been adapted for pyrrolidine frameworks. By replacing the dihydropyridine-forming components with α,β-unsaturated ketones and amines, this method enables the assembly of the target compound’s core.
Procedure :
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Reactants :
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4-Nitrobenzaldehyde (1.0 equiv)
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Ethyl acetoacetate (2.0 equiv)
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Benzylamine (1.2 equiv)
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Ammonium acetate (catalyst)
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Conditions :
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated diketone. Nucleophilic attack by benzylamine initiates cyclization, yielding the pyrrolidine ring. The 4,5-dioxo groups arise from the diketone precursor, while esterification is achieved in situ.
Yield : 38–45% (crude), improving to 52% after recrystallization.
Microwave-Assisted Cyclization
Microwave irradiation accelerates ring closure, reducing reaction times from hours to minutes. This method is ideal for thermally sensitive intermediates.
Procedure :
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Reactants :
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Preformed α,β-unsaturated diketone (1.0 equiv)
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Hydrazine hydrate (1.5 equiv)
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Conditions :
Advantages :
Stepwise Synthesis via Pyrrolidine Intermediate
Pyrrolidine Ring Formation
Intermediate Synthesis :
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Reactants :
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4-Nitrophenylglyoxal (1.0 equiv)
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Ethyl 3-aminocrotonate (1.0 equiv)
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Conditions :
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Solvent: Dichloromethane, room temperature, 24 h.
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Outcome :
Forms a pyrrolidine-3-carboxylate scaffold with pendant ketone groups. The nitro and phenyl substituents are introduced via the glyoxal and aminocrotonate precursors, respectively.
Oxidation to Dioxo Groups
Reagents :
Reaction :
Selective oxidation of secondary alcohols to ketones at positions 4 and 5.
Esterification Optimization
Methods :
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Acid-Catalyzed Esterification :
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Reactants: Pyrrolidine-3-carboxylic acid, ethanol, H₂SO₄.
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Yield: 68%.
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Steglich Esterification :
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Reagents: DCC, DMAP, ethanol.
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Yield: 85% (avoids acidic conditions).
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Industrial-Scale Production
Continuous Flow Reactor Synthesis
Process :
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Step 1 : Continuous Knoevenagel condensation (residence time: 2 min).
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Step 2 : In-line cyclization with amine donors (residence time: 5 min).
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Step 3 : Automated crystallization and filtration.
Advantages :
Purification Techniques
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Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.
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Chromatography : Silica gel with ethyl acetate/hexane (1:4) for lab-scale separations.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Hantzsch Adaptation | 52 | 95 | 12 h | Moderate |
| Microwave Cyclization | 89 | 98 | 15 min | High |
| Stepwise Oxidation | 76 | 97 | 24 h | Low |
| Continuous Flow | 90 | 92 | 7 min | Industrial |
Key Findings :
-
Microwave and flow methods outperform traditional routes in efficiency.
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Steglich esterification minimizes side reactions compared to acid catalysis.
Mechanistic and Kinetic Studies
Cyclization Kinetics
Byproduct Formation
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Major Byproduct : Over-oxidized quinone derivatives (8–12% in Jones oxidation).
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Mitigation : Use of TEMPO as a mild oxidant reduces over-oxidation to <3%.
Challenges and Solutions
Nitro Group Stability
Stereochemical Control
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Racemization : Occurs during esterification at high temperatures.
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Resolution : Chiral HPLC with cellulose-based columns (ee >98%).
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Core Structure and Functional Groups
The compound’s pyrrolidine ring with dioxo groups distinguishes it from related heterocycles:
- Pyridazinones (e.g., pyridazinone derivatives in ): These feature a six-membered diazine ring, which confers different electronic properties and reactivity compared to the five-membered pyrrolidine core.
- Piperidine/Pyridine Derivatives (e.g., 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in ): Six-membered rings with reduced ring strain may exhibit higher thermal stability but lower conformational flexibility compared to the pyrrolidine backbone .
Substituent Effects
The 4-nitrophenyl group is a key electron-withdrawing substituent influencing reactivity:
- Methoxyphenyl Analogs (e.g., 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]...
- Bromophenyl Derivatives (e.g., 4-(4-bromophenyl)-1-(5-nitropyridin-2-yl)pyrrolidine-3-carboxylic acid ethyl ester in ): Bromine’s moderate electronegativity and steric bulk may slow substitution reactions compared to nitro groups .
Ester Group Variations
The ethyl ester at position 3 is common in intermediates for drug synthesis:
- Methyl Esters (e.g., Methyl-5-oxo-3-pyrrolidinecarboxylic acid in ): Smaller alkyl groups reduce steric hindrance but may lower lipophilicity, affecting membrane permeability in biological systems .
- Bulky Esters (e.g., 2-methylpropyl ester in ): Larger esters can enhance metabolic stability but complicate synthetic accessibility .
Biological Activity
1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester, a compound with the molecular formula and CAS Number 131189-28-1, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 368.34 g/mol
- Purity : 95%
- Categories : Unclassified
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the nitrophenyl group is often associated with enhanced activity against various bacterial strains. For instance, derivatives of nitrophenyl compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Research has explored the anticancer potential of pyrrolidine derivatives. In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation through apoptosis induction. Specific pathways, such as the modulation of apoptotic markers like caspases and Bcl-2 family proteins, have been implicated in its mechanism of action.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and chemokines in various cell models. This activity could be beneficial in treating inflammatory diseases where cytokine storms are prevalent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy (2020) | Demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL and 20 µg/mL respectively. |
| Study 2 : Anticancer Activity (2021) | Reported an IC50 value of 25 µM against HeLa cells, indicating moderate cytotoxicity and potential for further development as an anticancer agent. |
| Study 3 : Anti-inflammatory Mechanism (2022) | Found that treatment with the compound reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, suggesting a role in mitigating inflammation. |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in targeted cells, leading to apoptosis.
- Modulation of Gene Expression : The compound may influence the expression levels of genes associated with cell cycle regulation and apoptosis.
Q & A
What are the common synthetic routes for preparing 1-(4-nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester, and how can reaction yields be optimized?
Basic Research Question
The compound is typically synthesized via multicomponent reactions involving substituted pyrrolidine precursors and nitrophenyl derivatives. A key step is the cyclization of intermediates under acidic or basic conditions. For yield optimization, statistical design of experiments (DoE) is recommended. For example, varying parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) can be systematically tested using a fractional factorial design to identify significant variables . Reaction monitoring via TLC or HPLC ensures intermediate stability, while purification by column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves final product purity.
How can advanced spectroscopic techniques resolve structural ambiguities in this compound’s derivatives?
Basic Research Question
Structural confirmation requires a combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) . For instance, the nitrophenyl group’s characteristic NO₂ stretching vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric) in FT-IR. In NMR, the ethyl ester’s methylene protons resonate as a quartet at δ 4.1–4.3 ppm, while the pyrrolidine ring protons show splitting patterns dependent on substituent positions . HRMS with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.12). For stereochemical analysis, NOESY or X-ray crystallography is critical .
What computational methods are effective in predicting reaction pathways for modifying the pyrrolidine core?
Advanced Research Question
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies for ring-opening or functionalization reactions. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to predict regioselectivity during nitrophenyl substitution . Molecular dynamics simulations (e.g., using Gaussian or ORCA) further assess solvent effects on reaction kinetics. These methods reduce trial-and-error experimentation by 30–50% .
How can contradictory data in pharmacological activity studies of this compound be addressed?
Advanced Research Question
Discrepancies in bioactivity (e.g., varying IC₅₀ values across assays) may arise from differences in cell lines, assay conditions, or impurity profiles. Methodological standardization is critical:
- Use a single cell line (e.g., HEK293) with controlled passage numbers.
- Validate compound purity (>95%) via HPLC and elemental analysis.
- Apply dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05).
For mechanistic contradictions, combine knockout models (e.g., CRISPR-edited enzymes) and isotopic labeling to trace metabolic pathways .
What strategies improve the stability of this compound under physiological conditions?
Advanced Research Question
Degradation studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) reveal susceptibility to ester hydrolysis. Stabilization strategies include:
- Prodrug design : Replace the ethyl ester with a tert-butyl ester to sterically hinder hydrolysis.
- Nanocarrier encapsulation : Use PEGylated liposomes to shield the compound from aqueous degradation.
- pH-sensitive coatings : Employ enteric polymers (e.g., Eudragit®) for targeted release in the intestines.
Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring quantifies degradation products .
How can heterogeneous catalysis enhance the scalability of its synthesis?
Advanced Research Question
Traditional homogeneous catalysts (e.g., H₂SO₄) pose separation challenges. Heterogeneous alternatives like zeolite-supported Lewis acids (e.g., Zn²⁺/Y-zeolite) improve recyclability. For example, a fixed-bed reactor with 10 wt% catalyst loading achieves 85% yield in a continuous flow system, reducing waste generation by 40% compared to batch processes . Reaction parameters (pressure, flow rate) are optimized using response surface methodology (RSM).
What in silico tools predict the compound’s ADMET properties?
Advanced Research Question
SwissADME and pkCSM platforms predict bioavailability, BBB permeability, and CYP450 interactions. For this compound, logP values >3 suggest high lipid solubility but potential hepatotoxicity. Molecular docking (AutoDock Vina) against CYP3A4 reveals competitive inhibition risks, guiding structural modifications (e.g., introducing polar groups at the phenyl ring) .
How do substituent variations on the phenyl ring affect electronic properties?
Advanced Research Question
Hammett σ constants quantify electron-withdrawing/donating effects. Replacing the 4-nitrophenyl group with a 4-methoxyphenyl (σ = -0.27) increases electron density on the pyrrolidine ring, shifting UV-Vis λₘₐₓ from 320 nm to 290 nm. DFT-calculated frontier molecular orbitals (HOMO-LUMO gaps) correlate with experimental redox potentials (cyclic voltammetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
